molecular formula C19H18O9 B1666982 Bicyclol CAS No. 118159-48-1

Bicyclol

Número de catálogo B1666982
Número CAS: 118159-48-1
Peso molecular: 390.3 g/mol
Clave InChI: KXMTXZACPVCDMH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Bicyclol is a novel synthetic antihepatitis drug . It has been shown to protect against liver injury via various pharmacological activities . This compound is under investigation in clinical trial NCT02944552 (The Multi Center, Randomized, Double-blind, Positive Controlled Study of this compound in the Treatment of Acute DILI) . It is a natural product found in Aspergillus flavus and Isatis tinctoria .


Synthesis Analysis

This compound was synthesized as an analogue of the active component schizandrin C from Fructus Schiznadrae, a Chinese herb used in the therapy of viral hepatitis . The synthesis of this compound involves the Suzuki-Miyaura coupling as the key step . Two active metabolites of this compound have been identified as M2 and M3 .


Molecular Structure Analysis

The molecular formula of this compound is C19H18O9 . The InChI is 1S/C19H18O9/c1-22-11-4-9 (6-20)13 (17-15 (11)25-7-27-17)14-10 (19 (21)24-3)5-12 (23-2)16-18 (14)28-8-26-16/h4-5,20H,6-8H2,1-3H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 390.3 g/mol, and a density of 1.4±0.1 g/cm3 . The boiling point is 608.1±55.0 °C at 760 mmHg, and the vapour pressure is 0.0±1.8 mmHg at 25°C .

Aplicaciones Científicas De Investigación

Tratamiento antiviral de la hepatitis

Bicyclol ha demostrado tener efectos antirreplicativos del virus de la hepatitis tanto en un modelo de hepatitis de pato como en líneas celulares humanas. Es particularmente conocido por su uso en el tratamiento de la hepatitis viral crónica B y C, demostrando eficacia en la reducción del daño hepático inducido por hepatotoxinas .

Protección y reparación del hígado

Las investigaciones indican que this compound puede disminuir los niveles séricos de ALT y promover la reparación del tejido hepático. Sus efectos protectores se atribuyen a la eliminación de especies reactivas de oxígeno, la inhibición de la peroxidación lipídica, la protección de las membranas celulares hepáticas, la función mitocondrial y la inhibición de las citocinas inflamatorias .

Anti-fibrosis hepática

This compound ha mostrado promesa en el tratamiento anti-fibrosis hepática en ratas y ratones. Se cree que interfiere con los procesos que conducen a la fibrosis, que es una consecuencia común de la enfermedad hepática crónica .

Regulación metabólica

En estudios que involucraron ratones alimentados con dietas altas en grasa/colesterol, el tratamiento con this compound disminuyó los niveles hepáticos de triglicéridos y colesterol total, lo que indica su posible papel en la regulación metabólica .

Efectos antiinflamatorios

This compound ha demostrado efectos antiinflamatorios en hepatocitos infectados con VHC y se confirmó además en un modelo de hepatitis de ratón inducida por ácido poliinosínico-policitidílico [poli (I:C)] y D-galactosamina (D-GalN) .

Tratamiento de la lesión hepática inducida por fármacos (DILI)

This compound se ha evaluado por su eficacia y seguridad en el tratamiento de la DILI aguda causada por fármacos antituberculosos, mostrando resultados prometedores en ensayos clínicos .

Mecanismo De Acción

Target of Action

Bicyclol primarily targets Heat Shock Proteins (HSPs) , specifically HSP27 and HSP70 . HSPs are endogenous factors that protect against cell injury under various pathological conditions . This compound also interacts with Protein Kinase C (PKC) .

Mode of Action

This compound interacts with its targets to induce a protective response. It stimulates the accumulation of HSP27 and HSP70 in a time- and dose-dependent manner . This induction is mediated by the activation of Heat Shock Factor 1 (HSF1) . This compound also inhibits the activation of PKC .

Biochemical Pathways

This compound modulates several biochemical pathways. It inhibits the PI3K/AKT and Ras/Raf/MEK/ERK pathways, leading to cell cycle arrest and autophagy . This compound also suppresses inflammation and oxidative stress pathways, including the MAPK and NF-κB pathways . Furthermore, it upregulates the Nrf-2/HO-1 pathway .

Pharmacokinetics

The pharmacokinetic properties of this compound impact its bioavailability. After oral administration, this compound shows a calculated AUC (0→t) of 383.1 ± 164.4 (ng/mL·h) for BIC, and 5627 ± 1261 (ng/mL·h) for M7 . This suggests that this compound is well-absorbed and distributed in the body.

Result of Action

This compound’s action results in significant molecular and cellular effects. It effectively inhibits cell proliferation in a dose- and time-dependent manner . This compound also induces cell cycle arrest at the G1 phase and triggers autophagy in HepG2 cells . Moreover, it exhibits anti-inflammatory and anti-oxidative effects .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in the presence of a high-fat diet, this compound restores major pathways related to immunological responses and metabolic processes . It also significantly inhibits inflammation and oxidative stress pathway-related indexes .

Safety and Hazards

Bicyclol has been found to be safe for treating idiosyncratic acute drug-induced liver injury (DILI) . The ALT normalization rate in the this compound group was significantly higher than that in the control group . There were no differences in the proportion of renal function impairment or blood abnormalities between the two groups .

Propiedades

IUPAC Name

methyl 4-[5-(hydroxymethyl)-7-methoxy-1,3-benzodioxol-4-yl]-7-methoxy-1,3-benzodioxole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O9/c1-22-11-4-9(6-20)13(17-15(11)25-7-27-17)14-10(19(21)24-3)5-12(23-2)16-18(14)28-8-26-16/h4-5,20H,6-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMTXZACPVCDMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C(=C1)CO)C3=C4C(=C(C=C3C(=O)OC)OC)OCO4)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30152026
Record name Bicyclol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30152026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

118159-48-1
Record name Bicyclol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118159481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16014
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bicyclol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30152026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bicyclol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BICYCLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9734122TH2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclol
Reactant of Route 2
Bicyclol
Reactant of Route 3
Bicyclol
Reactant of Route 4
Bicyclol
Reactant of Route 5
Bicyclol
Reactant of Route 6
Bicyclol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.